N-(2-amino-2-methylpropyl)acetamide
Description
N-(2-amino-2-methylpropyl)acetamide is an acetamide derivative characterized by a branched alkylamine substituent (2-amino-2-methylpropyl) attached to the acetamide core.
Properties
CAS No. |
87484-88-6 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-(2-amino-2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H14N2O/c1-5(9)8-4-6(2,3)7/h4,7H2,1-3H3,(H,8,9) |
InChI Key |
WSMGYPOPWMINLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)acetamide typically involves the reaction of acetamide with 2-amino-2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CH3CONH2+NH2C(CH3)2NH2→CH3CONHCH2C(CH3)2NH2
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-amino-2-methylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-amino-2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Structural Analogues and Substituent Effects
The biological and physical properties of acetamides are heavily influenced by substituents. Below is a comparison of N-(2-amino-2-methylpropyl)acetamide with key analogs:
Key Observations :
- Branched Alkylamine vs. Aryl Groups: The 2-amino-2-methylpropyl group may enhance solubility in polar solvents compared to aromatic substituents (e.g., methoxyphenyl in compound 38) but could reduce membrane permeability due to its hydrophilic amine .
- Electron-Withdrawing Effects: Unlike trichloro-acetamides (), the absence of strong electron-withdrawing groups in this compound likely reduces its electrophilicity, impacting reactivity in nucleophilic environments .
Pharmacological Activities
- Anticancer Activity : Quinazoline-sulfonyl acetamides (e.g., compound 38) show IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells, attributed to sulfonyl group interactions with kinase domains .
- Antimicrobial Activity : Thiazole- and piperazine-linked acetamides (e.g., compounds 47–50) demonstrate gram-positive bacterial and fungal inhibition, likely via disruption of cell wall synthesis .
Implications for this compound: The primary amine group may enable hydrogen bonding with biological targets (e.g., enzymes or DNA), but its lack of aromatic or electron-withdrawing groups could limit broad-spectrum activity without further derivatization.
Data Tables
Table 1: Comparative Pharmacological Profiles
| Compound Type | Target Activity | Mechanism (Inferred) |
|---|---|---|
| Alkylamine-substituted acetamide | Potential enzyme inhibition | Hydrogen bonding via NH₂ group |
| Aryl-sulfonyl acetamide | Anticancer | Kinase inhibition |
| Chlorinated aryl acetamide | Herbicidal | Acetolactate synthase disruption |
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